Alkyne hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alkyne hydrazide bifunctional linker reagent is an adapter molecule which is useful to attach terminal alkyne group to a carbonyl group of aldehydes and ketones. Carbonyl groups are encountered in proteins subjected to oxidative stress. Many small natural molecules are also carbonyl compounds. Most saccharides, as well as RNAs contain 1,2-diol fragments which can be oxidized with periodate to aldehydes, which in turn react with hydrazides.

Aplicaciones Científicas De Investigación

It appears we are facing a persistent issue accessing the research data at the moment. I'll attempt a different approach to gather the required information on the scientific research applications of Alkyne hydrazide. Please hold on.

Scientific Research Applications of Alkyne Hydrazide

Synthesis and Functionalization

Alkyne hydrazides are crucial in the synthesis of highly functionalized molecules. A study highlights the difunctionalization of alkynes using a palladium-catalyzed regio- and stereoselective coupling-addition of propiolates with arylsulfonyl hydrazides. This method enables the creation of various highly functionalized (E)-vinylsulfones, with arylsulfonyl hydrazides serving as both aryl and sulfonyl sources, effectively incorporating onto the terminal carbon atom of an alkyne molecule (Liu et al., 2018).

Another research introduces a new route for C(sp)-N bond formation through the addition of in situ generated lithium acetylides to sterically hindered diazodicarboxylates. This process provides straightforward access to a new class of stable N-linked alkynes, ynehydrazides, from readily available precursors. These alkynyl hydrazides show potential as reagents for selective nitrogen functional group installation and as precursors for synthesizing pharmaceutically relevant heterocycles (Beveridge & Batey, 2012).

Peptide Modification and Drug Design

In peptide modification, Copper(II)-induced oxidative aminolysis of hydrazides, which generates Cu(I), has been utilized in a novel solid-phase detaching three-component reaction. This approach converts supported peptide hydrazides into 1,2,3-triazole linked C-terminal neoglycopeptides, showcasing the versatility of alkyne hydrazides in biochemical synthesis (Ebran, Dendane, & Melnyk, 2011).

Furthermore, N '-(2-alkynylbenzylidene)hydrazides, as powerful synthons, have been efficiently used for constructing N-heterocycles. These compounds can undergo intramolecular cyclization and subsequent transformations, producing nitrogen-containing heterocycles with molecular complexity. This process opens up new avenues in drug discovery and heterocyclic chemistry (Qiu & Wu, 2016).

Catalysis and Chemical Transformations

Alkyne hydrazides are also pivotal in catalysis and novel chemical transformations. For instance, terminal alkynes can be transformed into branched allylic sulfones using a Rh(I)/DPEphos/benzoic acid catalyst system. This strategy highlights the role of sulfonyl hydrazides in producing branched allylic sulfones with significant yields and selectivities, demonstrating the functional versatility of alkyne hydrazides in synthetic chemistry (Xu, Khakyzadeh, Bury, & Breit, 2014).

Propiedades

Nombre del producto |

Alkyne hydrazide |

|---|---|

Fórmula molecular |

C6H11ClN2O |

Peso molecular |

162.62 |

Nombre IUPAC |

N/A |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H |

Clave InChI |

PJHKOXIWLQFVMB-UHFFFAOYSA-N |

SMILES |

C#CCCCC(N[NH3+])=O.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

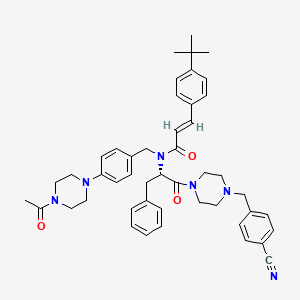

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)

![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)